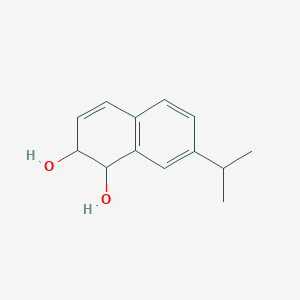
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene ring system with hydroxyl groups at the 1 and 2 positions and a propan-2-yl substituent at the 7 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Hydroxylation: The naphthalene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: The hydroxylated naphthalene is then subjected to alkylation to introduce the propan-2-yl group at the 7 position. This can be done using isopropyl bromide (CH₃CHBrCH₃) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ or PBr₃ in an inert solvent like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: 7-(Propan-2-yl)-1,2-naphthoquinone.
Reduction: 7-(Propan-2-yl)naphthalene.
Substitution: 7-(Propan-2-yl)-1,2-dichloronaphthalene or 7-(Propan-2-yl)-1,2-dibromonaphthalene.
科学研究应用
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
- 1,2-Dihydronaphthalene-1,2-diol
- 7-Methyl-1,2-dihydronaphthalene-1,2-diol
- 7-Ethyl-1,2-dihydronaphthalene-1,2-diol
Uniqueness
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is unique due to the presence of the propan-2-yl group at the 7 position, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
属性
CAS 编号 |
110429-53-3 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
7-propan-2-yl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-4-3-9-5-6-12(14)13(15)11(9)7-10/h3-8,12-15H,1-2H3 |
InChI 键 |
RNLCQUJQPNYYKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=CC(C2O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


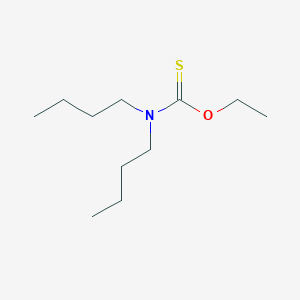

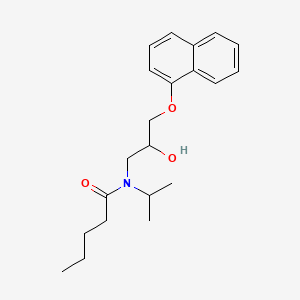
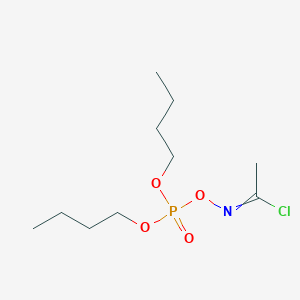

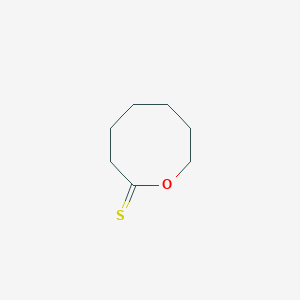
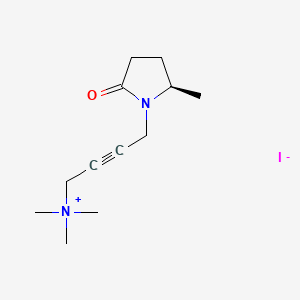
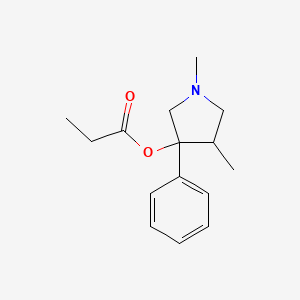
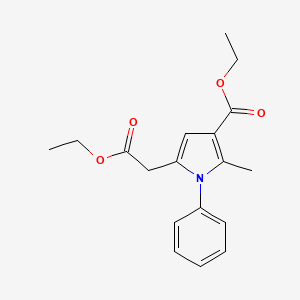
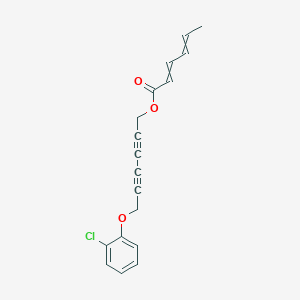
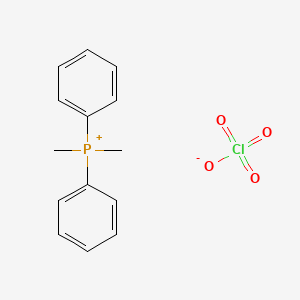
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

